molecular formula C17H12F3N3O2 B2559166 4-[6-(Trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile CAS No. 1825535-21-4

4-[6-(Trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile

Cat. No.: B2559166
CAS No.: 1825535-21-4
M. Wt: 347.297
InChI Key: RCGAUQJZLSSZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[6-(Trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile” is a complex organic molecule that contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), a quinoline moiety (a fused ring system containing a benzene ring and a pyridine ring), and a trifluoromethoxy group (a group containing a carbon atom bonded to three fluorine atoms and one oxygen atom) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and quinoline rings would give the molecule a planar structure in those regions, while the trifluoromethoxy group would likely add some three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and quinoline rings, the trifluoromethoxy group, and the carbonyl group. The nitrogen atom in the pyridine ring, for example, could act as a nucleophile in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase the compound’s stability and resistance to degradation .

Scientific Research Applications

Synthesis and Functionalization

  • Recommendable Routes : Studies have demonstrated various strategies for synthesizing trifluoromethyl-substituted pyridine and quinolinecarboxylic acids, including the introduction of the trifluoromethyl group and carboxy function through specific reactions. These methods provide a foundational approach for creating compounds with potential applications in medicinal chemistry and materials science (Cottet et al., 2003).
  • Metalation and Subsequent Functionalization : Further research on trifluoromethyl-substituted pyridines and quinolines has shown selective metalation and functionalization at various positions, allowing for the synthesis of regioisomerically pure compounds. This versatility highlights the potential for creating tailored molecules for specific scientific applications (Schlosser & Marull, 2003).

Materials Science Applications

  • Photovoltaic Properties : The photovoltaic properties of certain quinoline derivatives have been analyzed, showing potential for their use in organic–inorganic photodiode fabrication. These compounds exhibited promising electrical properties, suggesting applications in solar energy conversion and photodiode technology (Zeyada et al., 2016).

Chemical Synthesis Techniques

  • Efficient Synthesis Methods : Research has been conducted on efficient methods for the preparation of heterocyclic N-oxides, a key intermediate in many chemical syntheses. These studies provide insights into the synthesis of complex heterocycles, which are crucial in drug discovery and materials science (Zhong et al., 2004).

Advanced Chemical Reactions

  • Catalytic Activity : Investigations into the catalytic activity of heteroaromatic N-oxides have shown their efficacy in hydrolyzing certain compounds to produce derivatives with potential industrial and environmental applications. This work underscores the utility of these catalysts in facilitating chemical transformations (Ryzhakov & Rodina, 2006).

Future Directions

The study and development of new compounds is a key part of research in chemistry and related fields. This compound, with its complex structure and potential for biological activity, could be of interest for future research .

Properties

IUPAC Name

4-[6-(trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c18-17(19,20)25-14-3-4-15-11(9-14)2-1-7-23(15)16(24)12-5-6-22-13(8-12)10-21/h3-6,8-9H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGAUQJZLSSZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OC(F)(F)F)N(C1)C(=O)C3=CC(=NC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.